

Spectroscopic Profile of 5-Chlorothiophene-2-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: 5-Chlorothiophene-2-carboxamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chlorothiophene-2-carboxamide** (C_5H_4ClNOS), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for **5-Chlorothiophene-2-carboxamide** are limited, this guide compiles the available information and provides context through data on closely related structures, primarily its precursor, 5-Chlorothiophene-2-carboxylic acid. The molecular formula for **5-Chlorothiophene-2-carboxamide** is C_5H_4ClNOS , and its calculated molecular weight is 161.61 g/mol .[\[1\]](#)

Table 1: Mass Spectrometry Data

Analyte	Technique	Key Fragments (m/z)	Source
5-Chlorothiophene-2-carboxamide	GC-MS	Data not publicly detailed, but spectrum exists.	[1]

Further analysis would be required to predict the fragmentation pattern, which would likely involve the loss of the amide group and characteristic isotopic patterns due to the presence of chlorine.

Note: Detailed, publicly accessible NMR and IR data for **5-Chlorothiophene-2-carboxamide** are scarce. The following tables for the closely related 5-Chlorothiophene-2-carboxylic acid are provided for comparative purposes.

Table 2: ^1H NMR Data of 5-Chlorothiophene-2-carboxylic acid

Chemical Shift (ppm)	Multiplicity	Solvent
Data not available for the amide		

For 5-Chlorothiophene-2-carboxylic acid, ^1H NMR spectra are available, typically showing two doublets in the aromatic region corresponding to the thiophene protons.^[2]

Table 3: ^{13}C NMR Data of 5-Chlorothiophene-2-carboxylic acid

Chemical Shift (ppm)	Assignment
Data not available for the amide	

The ^{13}C NMR of the corresponding carboxylic acid would show signals for the two aromatic CH groups, the two quaternary carbons of the thiophene ring (one bearing the chlorine and the other the carboxyl group), and the carbonyl carbon.

Table 4: IR Spectroscopy Data of 5-Chlorothiophene-2-carboxylic acid

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available for the amide	

For the amide, characteristic IR peaks would be expected for the N-H stretching of the primary amide (typically two bands in the 3100-3500 cm^{-1} region), the C=O stretching (Amide I band, around 1650 cm^{-1}), and the N-H bending (Amide II band, around 1600 cm^{-1}).^{[3][4]}

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of **5-Chlorothiophene-2-carboxamide** are not readily available in the public domain. However, standard methodologies for compounds of this nature would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of thiophene derivatives would involve dissolving a few milligrams of the sample in a deuterated solvent, such as deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).^{[5][6]} ^1H and ^{13}C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Infrared (IR) Spectroscopy

For IR analysis of a solid amide sample, a common method is preparing a KBr pellet or using Attenuated Total Reflectance (ATR).^[7] The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

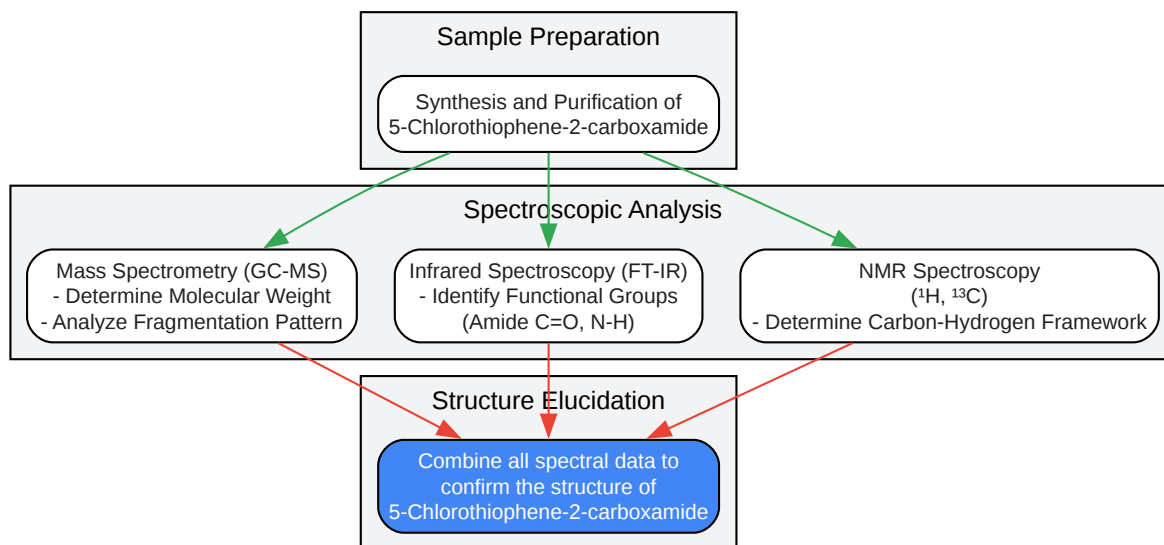
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.^[1] A general protocol would involve dissolving the sample in a volatile organic solvent like dichloromethane or methanol.^[8] The sample would be injected into the GC, which separates the components before they enter the mass spectrometer. The mass spectrometer would typically be operated in electron ionization (EI) mode.^[9]

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of **5-Chlorothiophene-2-carboxamide** is outlined below. This workflow ensures a comprehensive structural elucidation of the molecule.

Workflow for Spectroscopic Analysis of 5-Chlorothiophene-2-carboxamide



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Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of **5-Chlorothiophene-2-carboxamide**.

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